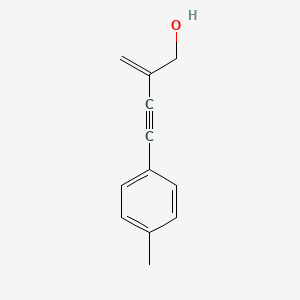
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C12H12O It is characterized by the presence of a methylidene group, a phenyl group, and a hydroxyl group attached to a butynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol typically involves the reaction of 4-methylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-one.
Reduction: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-en-1-ol or 2-Methylidene-4-(4-methylphenyl)butan-1-ol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylidene-4-phenylbut-3-yn-1-ol
- 2-Methylidene-4-(4-chlorophenyl)but-3-yn-1-ol
- 2-Methylidene-4-(4-methoxyphenyl)but-3-yn-1-ol
Uniqueness
2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
60512-51-8 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-methylidene-4-(4-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H12O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,13H,2,9H2,1H3 |
Clave InChI |
KPBJFBCRYQETOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















